N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride is a chiral small molecule featuring a rigid indenyl scaffold linked to a naphthalene carboxamide group. Its stereochemistry (1R,2R) is critical for biological activity, particularly in targeting enzymes such as glucosylceramide synthase (GCS), which is implicated in lysosomal storage disorders like Gaucher disease . The compound’s design prioritizes central nervous system (CNS) penetration by minimizing polar surface area and avoiding recognition by efflux transporters like MDR1 .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.ClH/c21-19-16-10-4-2-7-14(16)12-18(19)22-20(23)17-11-5-8-13-6-1-3-9-15(13)17;/h1-11,18-19H,12,21H2,(H,22,23);1H/t18-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGGHWVAAEXMR-STYNFMPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 345 Da. Its structure includes an indene derivative and a naphthalene moiety, which are critical for its biological activity. The compound's LogP value is 3.01, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Research indicates that N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide; hydrochloride interacts selectively with various receptors involved in cellular signaling pathways. Notably, it has shown binding affinity towards sphingosine 1-phosphate (S1P) receptors, which play crucial roles in cell proliferation, survival, and migration.
Table 1: Biological Activity Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Amino)benzothiophene | Benzothiophene core with an amino group | Potential anti-inflammatory effects |
| 5-(4-Amino)indole | Indole structure with amino substitution | Neuroactive properties |
| N-(3-Methyl)benzothiophene | Methyl substitution on benzothiophene | Modulation of neurotransmitter systems |
| N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide; hydrochloride | Indene and naphthalene moieties | Selective modulation of S1P receptors |
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits significant effects on various cell lines. For example:
- Neuroprotection : It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory disorders.
Case Studies
Several case studies highlight the therapeutic potential of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide; hydrochloride:
- Neurodegeneration Model : In a study using a mouse model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.
- Cancer Research : In vitro assays on cancer cell lines have shown that the compound can induce apoptosis in malignant cells while sparing normal cells, highlighting its selective cytotoxicity.
Comparison with Similar Compounds
Structural Analogues Targeting GCS
CCG-203586
- Structure : 2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide .
- Key Features: Retains the (1R,2R)-indenyl amine core but substitutes naphthalene with a dihydrobenzo dioxin group. Exhibits low nanomolar GCS inhibition (IC₅₀ < 10 nM) and minimal MDR1 recognition . In vivo efficacy: Reduces cerebral GM2 and GA2 gangliosides in Sandhoff mice at 60 mg/kg/day, outperforming eliglustat . Limitation: Short half-life necessitates further optimization .
Eliglustat Tartrate
- Structure: A non-indenyl GCS inhibitor approved for Gaucher disease.
- Comparison :
N-[(1R,2R)-1-Aminoinden-2-yl]quinazolin-2-carboxamide hydrochloride
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
†Predicted based on naphthalene’s hydrophobicity.
‡Inferred from similar indenyl carboxamides .
Substituent Effects on Activity
- Naphthalene vs.
- Carboxamide Variations :
- Thiazole-4-carboxamide (e.g., C17H20ClFN2O2) and quinazoline derivatives show divergent molecular weights (338.81–343.82) but unconfirmed activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
